molecular formula C9H16N2O3 B12884006 4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 92214-12-5

4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12884006
CAS No.: 92214-12-5
M. Wt: 200.23 g/mol
InChI Key: IQINBSUSUFTHJB-UHFFFAOYSA-N
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Description

4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C9H16N2O3 and a molecular weight of 200.235 g/mol . This compound is part of the pyrazolone family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by alkylation with ethyl bromide. The reaction conditions often include refluxing in ethanol as a solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds .

Scientific Research Applications

4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-5-(ethoxymethyl)-2-methyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical and biological properties. Its ethoxymethyl and ethoxy groups contribute to its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

92214-12-5

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

4-ethoxy-5-(ethoxymethyl)-2-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C9H16N2O3/c1-4-13-6-7-8(14-5-2)9(12)11(3)10-7/h10H,4-6H2,1-3H3

InChI Key

IQINBSUSUFTHJB-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C(=O)N(N1)C)OCC

Origin of Product

United States

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